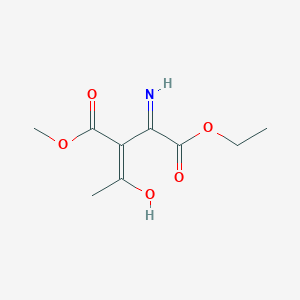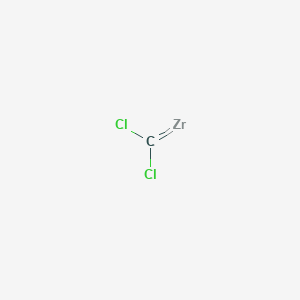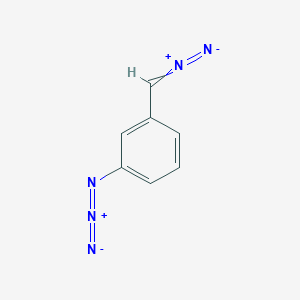
1-Azido-3-(diazomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-(diazomethyl)benzene is an organic compound that features both azido and diazomethyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-(diazomethyl)benzene can be synthesized through a series of organic reactions. One common method involves the azidation of benzyl alcohol derivatives using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-(diazomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition: The diazomethyl group can participate in 1,3-dipolar cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Diazomethane (CH₂N₂) in the presence of a suitable dipolarophile.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Heterocyclic compounds such as oxadiazoles.
Scientific Research Applications
1-Azido-3-(diazomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in photoaffinity labeling to identify molecular targets of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azido-3-(diazomethyl)benzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules, while the diazomethyl group can participate in cycloaddition reactions to form stable heterocyclic structures . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology and materials science .
Comparison with Similar Compounds
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): A commercially relevant diazo compound used in cycloaddition reactions.
Azidomethylbenzene (C₆H₅CH₂N₃): A related azide compound with similar reactivity.
Uniqueness: 1-Azido-3-(diazomethyl)benzene is unique due to the presence of both azido and diazomethyl groups on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
113962-87-1 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
1-azido-3-(diazomethyl)benzene |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-2-1-3-7(4-6)11-12-9/h1-5H |
InChI Key |
MRCYKZAPMFIKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


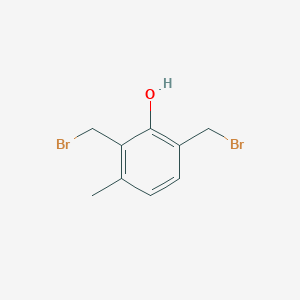
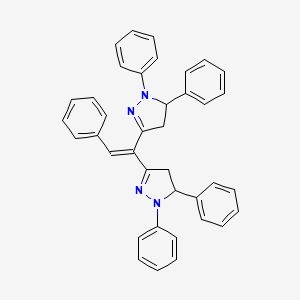


![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
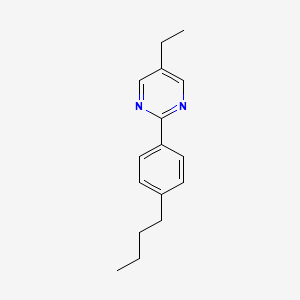
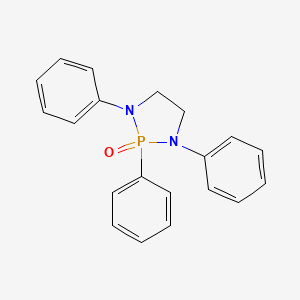
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
